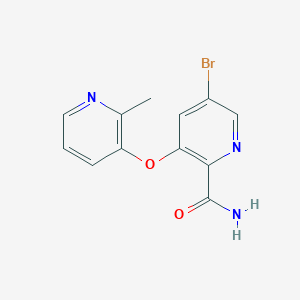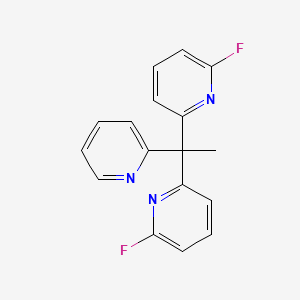
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester group, a fluorinated ethyl ether, and a phenylmethyl ether. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate typically involves multiple steps:
Formation of the benzoate core: The benzoate core can be synthesized through esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the fluorinated ethyl ether: The fluorinated ethyl ether group can be introduced via a nucleophilic substitution reaction using 2-fluoro-1-(fluoromethyl)ethyl chloride and a suitable base.
Attachment of the phenylmethyl ether: The phenylmethyl ether group can be attached through a Williamson ether synthesis, where 3-hydroxy-5-(phenylmethyl)benzoate reacts with benzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted nucleophiles.
Applications De Recherche Scientifique
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate involves its interaction with specific molecular targets. The fluorinated ethyl ether and phenylmethyl ether groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-{[2-chloro-1-(chloromethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 3-{[2-bromo-1-(bromomethyl)ethyl]oxy}-5-[(phenylmethyl)oxy]benzoate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Methyl 3-(benzyloxy)-5-(1,3-difluoropropan-2-yloxy)benzoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity, biological activity, and physical properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C18H18F2O4 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
methyl 3-(1,3-difluoropropan-2-yloxy)-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H18F2O4/c1-22-18(21)14-7-15(23-12-13-5-3-2-4-6-13)9-16(8-14)24-17(10-19)11-20/h2-9,17H,10-12H2,1H3 |
Clé InChI |
VRPAZPSEKXXSAE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)OC(CF)CF)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Fluorophenyl)prop-2-enoylamino]acetic acid](/img/structure/B8311552.png)




![2-[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]ethylamine](/img/structure/B8311600.png)

![3-Chloromethyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B8311614.png)

![5-chloro-2-ethyl-9-methyl-13-[(1H-purin-6-ylsulfanyl)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8311624.png)

